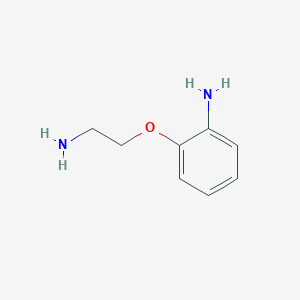

2-(2-Aminoethoxy)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H12N2O |

|---|---|

Molecular Weight |

152.19 g/mol |

IUPAC Name |

2-(2-aminoethoxy)aniline |

InChI |

InChI=1S/C8H12N2O/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4H,5-6,9-10H2 |

InChI Key |

ILZADBVYYMXODJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)N)OCCN |

Origin of Product |

United States |

Structural Classification and Nomenclature Within Aryl Ether Amines

2-(2-Aminoethoxy)aniline belongs to the class of organic compounds known as aryl ether amines. This classification is based on its distinct structural features: an aniline (B41778) moiety, an ether linkage, and a terminal amino group. The aniline component consists of a benzene (B151609) ring substituted with an amino group (-NH2). The ether portion is an ethoxy group (-O-CH2-CH2-), which connects the aniline ring to a second amino group. This unique combination of functional groups imparts specific chemical properties and reactivity to the molecule.

The systematic nomenclature for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 2-(2-aminoethoxy)benzenamine . smolecule.com This name precisely describes the molecular structure, indicating an ethoxy group with an amino substituent at the second position, which is itself attached to a benzene ring that also bears an amino group. While "this compound" is a commonly used and accepted name, other variations may exist depending on the context and numbering conventions.

Foundational Chemical Principles and Research Significance

The chemical behavior of 2-(2-Aminoethoxy)aniline is dictated by the interplay of its constituent functional groups. The aniline (B41778) portion is susceptible to electrophilic aromatic substitution reactions, where the amino group acts as a strong activating and ortho-, para-directing group. smolecule.com This means that incoming electrophiles will preferentially add to the positions ortho and para to the amino group on the benzene (B151609) ring.

The two primary amine groups can undergo a variety of reactions typical of amines, such as acylation, alkylation, and diazotization. smolecule.comontosight.ai Diazotization of the aromatic amine group, in particular, opens up a wide range of synthetic possibilities, allowing for the introduction of various substituents onto the aromatic ring. smolecule.com The ether linkage is generally stable but can influence the molecule's conformation and solubility.

The research significance of this compound stems from its potential as a versatile building block in organic synthesis. Its bifunctional nature allows it to be used in the construction of more complex molecules, including polymers, macrocycles, and ligands for metal complexes. smolecule.com The strategic placement of the amino and ether groups can lead to compounds with specific three-dimensional structures and functionalities, which is of great interest in materials science and medicinal chemistry.

Scope and Objectives of Academic Inquiry on 2 2 Aminoethoxy Aniline

Building the this compound Core

The fundamental structure of this compound can be assembled through established and reliable chemical reactions. These methods are designed to be versatile, allowing for the synthesis of a wide range of related compounds.

Formation of Aminoethoxy Ether Linkages via Established Protocols

The creation of the aminoethoxy ether linkage is a critical step in the synthesis of these molecules. The Williamson ether synthesis is a classic and widely used method for this purpose. This reaction involves the coupling of an alcohol with an organohalide. In the context of synthesizing aminoethoxy anilines, this could involve reacting a substituted phenol (B47542) with a protected aminoethyl halide.

Another common approach is the reaction of an amine with ethylene (B1197577) oxide or a similar reagent to introduce the ethoxy group. Protecting the amino group during this ethoxylation step is often necessary to prevent unwanted side reactions. Following the successful addition of the ethoxy group, a deprotection step is carried out to yield the desired aminoethoxy linkage. smolecule.com

Introduction of the Aniline (B41778) Moiety in Targeted Positions

The aniline group, a primary amine attached to a benzene (B151609) ring, can be introduced at specific positions on the aromatic core. One of the most common methods for creating an aniline derivative is through the reduction of a corresponding nitroaromatic compound. researchgate.netunimi.itrsc.orgacs.orgresearchgate.net This transformation is highly efficient and can be achieved using various reducing agents.

Direct arylation of aniline derivatives is another strategy, although it can be challenging and may require the use of protecting or directing groups on the nitrogen atom to achieve the desired ortho-substitution. nih.gov More recent methods have explored transition-metal-free ortho-arylation of anilines using aryl halides. nih.gov Palladium-catalyzed ortho-amination offers an alternative route to introduce amino groups at the ortho position of aryl halides. nih.gov

Precursor Design and Functional Group Transformations

The successful synthesis of this compound and its analogs relies heavily on the careful design of precursor molecules and the strategic use of functional group transformations.

Reduction of Nitro Aromatic Precursors to Aniline Derivatives

A primary and highly effective route to aniline derivatives is the reduction of nitroaromatic compounds. researchgate.net This method is widely employed due to the ease of introducing a nitro group onto an aromatic ring via nitration. A variety of reducing agents and catalytic systems can be used for this transformation, offering a range of selectivities and reaction conditions.

Commonly used methods include:

Catalytic Hydrogenation: This involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum, or nickel. researchgate.net While effective, this method can sometimes lead to the reduction of other sensitive functional groups. researchgate.net

Metal-Acid Systems: The Béchamp reduction, using iron filings in acidic media (e.g., hydrochloric acid), is a classic method. researchgate.netresearchgate.net Other metal/acid combinations, like zinc and sulfuric acid, are also employed.

Transfer Hydrogenation: Reagents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst can serve as a source of hydrogen for the reduction. researchgate.net

Other Reducing Agents: A wide array of other reagents, including sodium borohydride (B1222165), tin(II) chloride, and sodium dithionite, can also effect the reduction of nitro groups to amines.

The choice of reducing agent is often dictated by the presence of other functional groups in the molecule that need to be preserved. For instance, certain catalytic systems are known for their high chemoselectivity, allowing for the reduction of a nitro group without affecting halogens, carbonyls, or other reducible moieties. researchgate.netrsc.org

| Precursor | Product | Reagent/Catalyst | Yield (%) |

| Nitrobenzene | Aniline | Fe/HCl | High |

| 4-Chloronitrobenzene | 4-Chloroaniline | H2, Pd/C | 92-99 |

| 2-Nitrophenol | 2-Aminophenol | H2, Pt colloids | 68-95 |

This table presents a selection of common reductions of nitroaromatic precursors to their corresponding aniline derivatives, highlighting the reagents used and typical yields. researchgate.netrsc.org

Alkylation and Etherification Reactions on Hydroxyl- or Halo-Substituted Precursors

The ether linkage in this compound is typically formed through nucleophilic substitution reactions. One of the most common methods is the Williamson ether synthesis, where an alkoxide reacts with a primary alkyl halide. In the synthesis of the target compound, this often involves the reaction of a nitrophenol with an N-protected 2-haloethylamine. The nitro group can then be reduced to the aniline in a subsequent step.

Key considerations for these reactions include:

Choice of Base: A suitable base, such as sodium hydride or potassium carbonate, is required to deprotonate the hydroxyl group of the phenol, forming the more nucleophilic phenoxide.

Protecting Groups: The amino group of the ethanolamine (B43304) derivative is often protected (e.g., as a carbamate (B1207046) or with benzyl (B1604629) groups) to prevent it from acting as a nucleophile itself. thieme-connect.comrsc.org

Leaving Group: The halide on the ethylamine (B1201723) derivative (e.g., chloro, bromo, or iodo) serves as the leaving group. Iodides are generally more reactive than bromides or chlorides.

An alternative to starting with a hydroxyl-substituted precursor is to use a halo-substituted aromatic compound. The ether linkage can be formed by reacting the halo-aromatic with a protected aminoethanol in the presence of a strong base.

| Reactant 1 | Reactant 2 | Conditions | Product |

| 2-Nitrophenol | N-Boc-2-chloroethylamine | K2CO3, DMF | N-Boc-2-(2-nitrophenoxy)ethanamine |

| 2-Fluoronitrobenzene | 2-(Dibenzylamino)ethanol | NaH, THF | 2-(Dibenzylamino)ethoxy-nitrobenzene |

This table illustrates typical alkylation and etherification reactions used in the synthesis of precursors for aminoethoxy anilines.

Amination of Diol Derivatives for Aminoethoxy Formation

The aminoethoxy group can also be constructed through the amination of diol derivatives. This approach involves converting one of the hydroxyl groups of a diol, such as ethylene glycol, into a better leaving group (e.g., a tosylate or mesylate). This is then followed by a nucleophilic substitution reaction with an amine.

In some cases, direct amination of alcohols can be achieved using ammonia (B1221849) in the presence of a catalyst. google.comgoogle.com However, these reactions often require high temperatures and pressures and may lead to the formation of secondary and tertiary amines as byproducts. google.com Therefore, a stepwise approach involving activation of a hydroxyl group is often preferred for better control and selectivity.

Another strategy involves the intramolecular amination of carbamates, which can be achieved through photocatalysis and transition metal catalysis to form amino alcohol derivatives. nih.gov

Synthetic Routes and Reaction Mechanisms for this compound and Related Compounds

Chemical Reactivity and Mechanistic Investigations of 2 2 Aminoethoxy Aniline

Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) Moiety

The aniline moiety within 2-(2-Aminoethoxy)aniline is highly susceptible to electrophilic aromatic substitution (SEAr), a class of reactions where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The rate and regioselectivity of these reactions are profoundly influenced by the substituents attached to the benzene (B151609) ring.

The benzene ring of this compound is substituted with two powerful electron-donating groups: a primary amino group (-NH₂) and an aminoethoxy group (-OCH₂CH₂NH₂). Both groups are classified as activating substituents, meaning they increase the rate of electrophilic substitution compared to unsubstituted benzene. wikipedia.org This activation stems from their ability to donate electron density to the ring through resonance, which stabilizes the cationic intermediate (the arenium ion or sigma complex) formed during the reaction.

Amino Group (-NH₂): The primary amino group is one of the strongest activating groups. libretexts.orglibretexts.org The lone pair of electrons on the nitrogen atom is delocalized into the benzene ring, significantly increasing the electron density at the ortho and para positions. Consequently, the amino group is a potent ortho- and para-director, guiding incoming electrophiles to these positions.

Aminoethoxy Group (-OCH₂CH₂NH₂): The ether linkage (-O-) in the aminoethoxy group is also an activating, ortho-, para-directing substituent. Similar to the amino group, the oxygen atom donates electron density to the ring via its lone pairs. While generally a strong activator, the ether group's activating effect is typically less pronounced than that of a primary amino group.

The combined presence of these two ortho- and para-directing groups at positions 1 and 2 renders the aromatic ring of this compound exceptionally electron-rich and highly reactive towards electrophiles. Both substituents direct incoming electrophiles to positions 4 and 6 (the para and ortho positions relative to the -NH₂ group, respectively). This synergistic activation makes electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, proceed rapidly. However, this high reactivity also presents challenges, often leading to multiple substitutions and side reactions. libretexts.orglibretexts.orgncert.nic.in

The high reactivity of the aniline moiety in this compound necessitates specific strategies to achieve controlled, selective substitution and prevent undesirable side products like polysubstitution and oxidation. libretexts.orgncert.nic.in

One of the most effective strategies is the temporary protection of the highly activating amino group via acetylation. libretexts.orgsarthaks.comchemistrysteps.com Reacting the aniline with acetic anhydride (B1165640) converts the -NH₂ group into an acetamido group (-NHCOCH₃). ncert.nic.in This modification has several benefits:

Moderation of Reactivity: The acetyl group is electron-withdrawing, pulling the nitrogen's lone pair away from the benzene ring through resonance. sarthaks.com This makes the acetamido group a less powerful activator than the amino group, which helps prevent over-reaction, such as the formation of tribromoaniline when reacting with bromine water. ncert.nic.insarthaks.com

Steric Hindrance: The bulkier acetamido group can sterically hinder substitution at the ortho position, favoring the formation of the para-substituted product. chemistrysteps.com

After the desired electrophilic substitution is completed, the acetyl protecting group can be easily removed by acid or base-catalyzed hydrolysis to regenerate the amino group. libretexts.orgsarthaks.com The aliphatic amino group on the ethoxy side chain would also likely be acylated under these conditions and would require subsequent hydrolysis.

| Strategy | Reagents | Purpose | Outcome |

| Protection by Acetylation | Acetic anhydride, pyridine | To reduce the activating effect of the -NH₂ group and prevent protonation in acidic media. libretexts.orgncert.nic.insarthaks.com | Formation of a less reactive acetanilide (B955) derivative, allowing for controlled monosubstitution (often at the para position) and preventing oxidation. libretexts.orgncert.nic.in |

| Hydrolysis (Deprotection) | Aqueous acid or base (e.g., H₃O⁺, NaOH) | To remove the acetyl group after substitution. libretexts.orgsarthaks.com | Regeneration of the original amino group to yield the substituted aniline derivative. libretexts.org |

| Controlled Halogenation | Iodine chloride (ICl) | To achieve mono-iodination on highly activated rings. libretexts.orglibretexts.org | Provides a more electrophilic iodine source for effective substitution. libretexts.orglibretexts.org |

Nucleophilic Reactivity of the Amino and Ether Functional Groups

This compound possesses multiple sites for nucleophilic attack: the two primary amino groups and the ether oxygen. The primary aliphatic amine on the ethoxy chain is a stronger base and a more potent nucleophile than the aromatic amine. This is because the lone pair of electrons on the aromatic amine's nitrogen is delocalized into the benzene ring, making it less available to attack an electrophile. libretexts.org

The nucleophilic amino groups readily react with a variety of electrophilic compounds.

Reactions with Carboxylic Acids: The direct reaction between an amine and a carboxylic acid is challenging because the basic amine deprotonates the acidic carboxylic acid to form a stable ammonium (B1175870) carboxylate salt. libretexts.org To form an amide, this salt must be heated to high temperatures (above 100°C) to drive off water. libretexts.org A more common laboratory method involves the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC), which activate the carboxylic acid by converting the hydroxyl group into a better leaving group, allowing for amide formation under milder conditions. libretexts.org Given the higher nucleophilicity of the aliphatic amine, it would be the preferential site of reaction.

Reactions with Activated NHS Esters: N-Hydroxysuccinimide (NHS) esters are highly reactive acylating agents commonly used for bioconjugation. They react efficiently with primary amines under mild conditions to form stable amide bonds. The aliphatic amino group of this compound would selectively react with an NHS ester over the less nucleophilic aromatic amine.

Reactions with Carbonyl Compounds: Primary amines undergo nucleophilic addition to the carbonyl carbon of aldehydes and ketones. chemistrysteps.com This reaction, which is typically catalyzed by mild acid, forms an unstable carbinolamine intermediate that subsequently eliminates a molecule of water to form a stable carbon-nitrogen double bond, a structure known as an imine or Schiff base. chemistrysteps.comlumenlearning.com The reaction rate is optimal at a pH of around 5. lumenlearning.com Again, the more nucleophilic aliphatic amine is the expected primary site of this reaction.

The reactions described above lead to the formation of important classes of derivatives.

Amide Formation: The reaction of this compound with carboxylic acids, their more reactive derivatives (such as acid chlorides and acid anhydrides), or activated esters results in the formation of amides. quora.comvanderbilt.edu Due to the differential reactivity of the two amino groups, the primary product will be the N-acylated derivative at the aliphatic amine position.

Imine Formation: Condensation with aldehydes or ketones yields imines (Schiff bases). chemistrysteps.com This reaction is reversible and can be hydrolyzed back to the parent amine and carbonyl compound in the presence of aqueous acid. lumenlearning.com The imine will form preferentially at the terminal aliphatic amine.

| Electrophile | Functional Group Reacting | Product Class |

| Carboxylic Acid (+ coupling agent) | Aliphatic -NH₂ (preferentially) | Amide |

| Activated NHS Ester | Aliphatic -NH₂ (preferentially) | Amide |

| Acid Chloride | Aliphatic -NH₂ (preferentially) | Amide |

| Acid Anhydride | Aliphatic -NH₂ (preferentially) | Amide |

| Aldehyde or Ketone | Aliphatic -NH₂ (preferentially) | Imine (Schiff Base) |

Oxidation-Reduction Pathways

The reactivity of this compound is also characterized by its behavior in redox reactions, particularly the oxidation of its amino groups.

Oxidation: Aromatic amines are highly susceptible to oxidation and can yield a complex array of products depending on the oxidizing agent and reaction conditions. libretexts.org Direct oxidation of aniline can lead to tarry decomposition products. libretexts.orglibretexts.org

With strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or dichromate (Na₂Cr₂O₇) in acid, aniline is oxidized to p-benzoquinone. libretexts.orgopenaccessjournals.com

Oxidation using hydrogen peroxide (H₂O₂) or peroxy acids can lead to a stepwise oxidation of the nitrogen atom, forming N-phenylhydroxylamine, nitrosobenzene (B162901), and ultimately nitrobenzene. libretexts.orgdoubtnut.com

In some cases, oxidation leads to polymerization, forming deeply colored products. A well-known example is the formation of "aniline black" from the oxidation of aniline, which involves the coupling of multiple aniline units. libretexts.org

The presence of two amino groups and a highly activated ring in this compound suggests that it would be very sensitive to oxidation, likely leading to a mixture of quinone-like structures and polymeric materials.

Reduction: The aniline functional group is generally stable to common reducing conditions. Reduction is more relevant in the synthesis of anilines, where an aryl nitro group is reduced to a primary amine using reagents like tin (Sn), iron (Fe), or zinc (Zn) in the presence of acid, or via catalytic hydrogenation. chemistrysteps.com The benzene ring itself can be reduced to a cyclohexyl ring, but this requires harsh conditions of high temperature and pressure.

Oxidative Transformations of the Aniline Moiety

The aniline functional group within this compound is susceptible to a variety of oxidative transformations. The specific products formed are highly dependent on the choice of oxidant and the reaction conditions, such as the presence and strength of a base. The oxidation of anilines can lead to a range of products with different oxidation states of the nitrogen atom, including nitroso, nitro, azo, and azoxy compounds. nih.gov

The oxidation of aniline to produce an azoxy compound can be achieved using hydrogen peroxide as an oxidant. pvpcollegepatoda.org The reaction mechanism is thought to proceed through the initial rapid oxidation of the aniline to a phenylhydroxylamine intermediate. This is followed by a subsequent, relatively fast oxidation to a nitrosobenzene derivative. These two intermediates then undergo a condensation reaction to form the final azoxybenzene (B3421426) product. pvpcollegepatoda.org The selectivity of this process can be controlled by adjusting the alkalinity of the reaction medium; weak or Lewis bases tend to favor the formation of azoxybenzenes, while strong bases can promote further oxidation to nitro compounds. pvpcollegepatoda.org

By carefully selecting the oxidizing agent and conditions, it is possible to achieve divergent oxidation pathways, leading to a variety of products. For instance, different reagents can selectively produce nitrosobenzenes, nitrobenzenes, azobenzenes, or azoxybenzenes from the same aniline precursor. nih.gov The electrochemical oxidation of aniline derivatives also provides a route to various transformed products, and the mechanistic pathways have been extensively studied. wordpress.com

| Product Class | General Structure | Typical Oxidant/Conditions |

|---|---|---|

| Azoxybenzenes | Ar-N=N(O)-Ar | H₂O₂ with weak base (e.g., NaF) pvpcollegepatoda.org |

| Nitrobenzenes | Ar-NO₂ | H₂O₂ with strong base (e.g., NaOMe) pvpcollegepatoda.org |

| Azobenzenes | Ar-N=N-Ar | Various, including certain catalytic systems nih.gov |

| Nitrosobenzenes | Ar-N=O | Controlled oxidation, often as an intermediate nih.gov |

Reductive Interconversions of Derived Functional Groups

Functional group interconversions are fundamental in organic synthesis, allowing for the transformation of one functional group into another. kuey.net In the context of this compound derivatives, reductive processes are particularly relevant for converting oxidized functionalities back into amines or other reduced forms. For example, if the aniline moiety were oxidized to a nitro group, creating a nitro-substituted derivative, this group could be readily reduced back to the primary amine.

The reduction of an aromatic nitro group to a primary amine is a common and reliable transformation. mdpi.com This can be accomplished using various reducing agents, including:

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) with a metal catalyst, such as palladium on carbon (Pd/C). iupac.org

Metal/Acid Systems: Combinations like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are effective for this reduction. mdpi.com

Hydride Reagents: While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce nitro groups, they are less commonly used for simple aromatic nitro reductions due to their high reactivity and ability to reduce other functional groups. iupac.orgnih.gov

These reductive methods provide a pathway to regenerate the amino group from its oxidized precursor or to synthesize new derivatives. For instance, a derived ketone or aldehyde could be reduced to a primary or secondary alcohol using reagents like sodium borohydride (B1222165) (NaBH₄) or LiAlH₄. iupac.org Such interconversions expand the synthetic utility of the this compound scaffold.

Coordination Chemistry and Supramolecular Interactions

Ligand Properties: Bidentate/Multidentate Chelation with Metal Ions

This compound possesses multiple donor atoms—the aromatic amine nitrogen, the ether oxygen, and the terminal aliphatic amine nitrogen—making it a versatile ligand for coordination with metal ions. Ligands that can bind to a central metal atom through two or more donor atoms are known as polydentate or chelating ligands. researchgate.netscispace.com When a ligand binds through two sites, it is classified as bidentate. researchgate.net

The structure of this compound allows for several potential chelation modes:

N,N'-Bidentate Chelation: The two nitrogen atoms (one from the aniline and one from the terminal amino group) can coordinate to a metal center. This would form a stable six-membered chelate ring, a common structural motif in coordination chemistry.

N,O-Bidentate Chelation: The terminal amino nitrogen and the adjacent ether oxygen can act as donor atoms. This arrangement would form a five-membered chelate ring, which is also highly favorable. A similar N,O-chelation could occur involving the aniline nitrogen and the ether oxygen.

The ability to form these stable chelate rings makes this compound an effective chelating agent. scispace.com The formation of a complex with a chelating ligand is often entropically favored over the formation of a complex with corresponding monodentate ligands, a phenomenon known as the chelate effect. researchgate.net The flexibility of the ethoxy chain allows the donor atoms to position themselves optimally around a metal ion, accommodating the geometric preferences of different metals. rsc.org Depending on the metal ion's size, coordination number, and electronic properties, the ligand could potentially act as a tridentate N,O,N' donor, further enhancing complex stability.

Complex Formation and Stability Constants

The stability of metal complexes with this ligand would be influenced by several factors:

The Chelate Effect: As a polydentate ligand, its complexes are expected to be significantly more stable than those of analogous monodentate ligands like aniline or simple ethers. iupac.org

The Nature of the Metal Ion: The stability of complexes with transition metal ions often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). kuey.netbohrium.com Therefore, the copper(II) complex of this compound is predicted to be one of the most stable among the divalent first-row transition metals.

The Donor Atoms: The ligand contains both nitrogen (a borderline base) and oxygen (a hard base) donor atoms. This allows it to coordinate effectively with a range of metal ions, from hard acids to borderline acids.

The determination of stability constants is typically performed using techniques such as potentiometric titration, where the pH of a solution containing the metal ion and ligand is monitored as a titrant is added. This data is then computationally analyzed to determine the equilibrium constants for all species in solution.

| Metal Ion | Expected Relative Stability (log K) | Basis for Prediction |

|---|---|---|

| Mn(II) | Low | Irving-Williams Series |

| Fe(II) | Moderate | Irving-Williams Series |

| Co(II) | Moderate-High | Irving-Williams Series |

| Ni(II) | High | Irving-Williams Series |

| Cu(II) | Very High | Irving-Williams Series (Peak Stability) |

| Zn(II) | High | Irving-Williams Series |

Role as Precursor in Nitrogen-Containing Heterocycle Synthesis

Nitrogen-containing heterocycles are crucial structural motifs found in a vast array of pharmaceuticals and biologically active compounds. iupac.org Ortho-substituted anilines are valuable starting materials for the synthesis of benzofused nitrogen heterocycles. iupac.org this compound, with its ortho-amino and ethoxyamine substituents, is a prime candidate for constructing such systems through intramolecular cyclization reactions.

Various synthetic strategies can be employed:

Synthesis of Quinolines: Quinolines are often synthesized from ortho-substituted anilines reacting with ketones or other carbonyl compounds under acidic or basic conditions. The amino group of this compound can react with a carbonyl compound to form an enamine or imine intermediate, which then undergoes cyclization onto the aromatic ring, followed by aromatization to yield a substituted quinoline.

Synthesis of Benzoxazines: The presence of both an amino group and an oxygen atom in the side chain allows for cyclization reactions that form oxygen-containing heterocycles. For example, reaction with an appropriate electrophile could lead to an iodonium (B1229267) ion intermediate that is attacked by the amide oxygen (if the amine is first acylated) to yield a benzoxazine (B1645224) ring system.

Metal-Catalyzed Cyclizations: Transition metal catalysts, particularly those based on ruthenium, are effective in promoting ring-closing reactions to form nitrogen heterocycles. These methods often exhibit high functional group tolerance and can provide access to complex polycyclic structures.

The dual functionality of this compound provides a versatile platform for one-pot, multi-component reactions, enabling the efficient synthesis of complex heterocyclic scaffolds.

Table of Mentioned Chemical Compounds

| Compound Name | Role/Context |

|---|---|

| This compound | Primary subject of the article |

| Hydrogen peroxide | Oxidizing agent |

| Phenylhydroxylamine | Reaction intermediate |

| Nitrosobenzene | Reaction intermediate/product |

| Azoxybenzene | Oxidation product |

| Nitrobenzene | Oxidation product |

| Azobenzene | Oxidation product |

| Lithium aluminum hydride (LiAlH₄) | Reducing agent |

| Sodium borohydride (NaBH₄) | Reducing agent |

| Palladium on carbon (Pd/C) | Reduction catalyst |

| Aniline | Parent compound for discussion |

| Quinoline | Potential heterocyclic product |

| Benzoxazine | Potential heterocyclic product |

Advanced Applications and Functional Materials Derived from 2 2 Aminoethoxy Aniline

Polymer Chemistry and Polymerizable Derivatives

The presence of a primary aromatic amine group in 2-(2-Aminoethoxy)aniline allows it to be readily polymerized, either as a homopolymer or as a comonomer with other monomers like aniline (B41778). The resulting polymers exhibit modified properties that are of significant interest in materials science.

Monomeric Units in Conducting Polymers (e.g., Polyaniline Derivatives)

Polyaniline (PANI) is a well-known conducting polymer, but its application is often limited by poor solubility in common organic solvents. The incorporation of substituents on the aniline ring is a common strategy to improve solubility. nih.gov While direct polymerization of this compound to form a homopolymer is not extensively documented in the reviewed literature, the principle of using aniline derivatives with ether-containing side chains to enhance solubility is established. For instance, the synthesis of polyanilines from 2,5-bis(2-methoxyethoxy)aniline and 2,5-bis[2-(2-methoxyethoxy)ethoxy]aniline has been shown to dramatically increase the solubility of the resulting polymers in both water and organic solvents. nih.gov The flexible ethylene-1,2-dioxy units disrupt the interchain packing, reducing the rigidity of the polymer backbone and allowing for better solvent interaction. nih.gov

Based on this precedent, it can be inferred that the polymerization of this compound would yield a polyaniline derivative with improved solubility due to the flexible and polar aminoethoxy side chain. The electrical conductivity of such a polymer would likely be lower than that of unsubstituted polyaniline due to the steric hindrance of the substituent, which can affect the planarity of the polymer backbone and thus the extent of π-electron delocalization.

Table 1: Comparison of Properties of Polyaniline and a Structurally Similar Derivative

| Polymer | Monomer | Conductivity (S/cm) | Solubility |

| Polyaniline (PANI) | Aniline | ~1-10 | Generally insoluble in common solvents |

| Poly(2,5-bis(2-methoxyethoxy)aniline) | 2,5-bis(2-methoxyethoxy)aniline | 2.4 x 10⁻³ | Soluble in water and common organic solvents |

Note: Data for poly(this compound) is not available in the reviewed literature; the table provides a comparison with a related, highly soluble polyaniline derivative to infer potential properties.

Tailoring Polymer Properties through Structural Incorporation and Copolymerization

Copolymerization is a versatile method for modifying the properties of conducting polymers. scirp.org By copolymerizing aniline with a substituted aniline like this compound, it is possible to create a material that balances conductivity and processability. The introduction of this compound units into the polyaniline chain would be expected to enhance solubility and flexibility. conicet.gov.ar

The properties of the resulting copolymer can be tuned by adjusting the molar ratio of the two monomers. A higher proportion of this compound would likely lead to greater solubility but lower conductivity, while a higher proportion of aniline would result in higher conductivity at the expense of solubility. This approach allows for the creation of a family of copolymers with a range of properties tailored for specific applications, such as printable electronics or corrosion-resistant coatings that require solution-based processing.

Molecularly Imprinted Polymers (MIPs) for Selective Adsorption and Separation

Molecularly imprinted polymers (MIPs) are synthetic materials with artificially created recognition sites for a specific target molecule. rsc.orgnih.gov The process involves polymerizing functional monomers around a template molecule. After polymerization, the template is removed, leaving behind cavities that are complementary in shape and functionality to the template. rsc.org

This compound is a promising candidate as a functional monomer in the synthesis of MIPs. Its primary and secondary amine groups, as well as the ether oxygen, can form hydrogen bonds and other non-covalent interactions with a variety of template molecules, particularly those with acidic or hydrogen-bond donating functionalities. researchgate.netresearchgate.net When copolymerized with a cross-linking agent in the presence of a template, the this compound units would orient themselves around the template. Subsequent removal of the template would generate selective binding sites. These MIPs could be used for applications such as the selective extraction of pharmaceuticals, environmental pollutants, or biomolecules from complex mixtures. nih.gov

Application as Adhesion Promoters

Adhesion promoters are bifunctional molecules that enhance the bond between a substrate and a coating or adhesive. chemsilicone.comresearchgate.net One functional group of the adhesion promoter interacts with the substrate, while the other interacts with the polymer matrix. Amino-functional compounds are commonly used as adhesion promoters, particularly for polar substrates like glass and metal. nbinno.comecopowerchem.com The amino groups can form strong interactions, including covalent bonds, with the substrate surface.

The this compound molecule possesses two amino groups that could potentially interact with both the substrate and the polymer matrix. The primary aromatic amine could be incorporated into a polymer backbone, while the primary aliphatic amine at the end of the ethoxy chain would be available to interact with the substrate surface. This dual functionality suggests that polymers or oligomers derived from this compound could act as effective adhesion promoters, improving the durability and performance of coatings and adhesives on various surfaces.

Rational Design of Chemosensors and Recognition Elements

The reactive amino groups of this compound make it an excellent starting material for the synthesis of chemosensors. Through Schiff base condensation with aldehydes or ketones, a wide variety of ligands can be prepared that exhibit changes in their optical properties upon binding to specific analytes.

Fluorescent and Colorimetric Chemosensors for Specific Analytes (e.g., Metal Ions, Gases)

Schiff bases derived from aromatic amines are widely used in the design of fluorescent and colorimetric chemosensors for metal ions. rsc.orgrsc.orgnih.gov The imine nitrogen and other donor atoms in the Schiff base can coordinate with metal ions, leading to changes in the electronic structure of the molecule and, consequently, its photophysical properties. This can manifest as a change in color (colorimetric sensing) or an enhancement or quenching of fluorescence (fluorescent sensing). researchgate.net

By reacting this compound with a suitable aldehyde-containing fluorophore (such as a derivative of salicylaldehyde, naphthaldehyde, or anthracene (B1667546) aldehyde), a Schiff base ligand can be synthesized. The resulting molecule would have a binding pocket for metal ions formed by the imine nitrogen, the ether oxygen, and the terminal amino group. The binding of a metal ion would likely lead to a "turn-on" or "turn-off" fluorescent response, allowing for the sensitive and selective detection of that ion. nih.govresearchgate.net

Table 2: Potential Schiff Base Chemosensors Derived from this compound

| Aldehyde Reactant | Potential Target Analyte | Sensing Mechanism |

| Salicylaldehyde | Transition metal ions (e.g., Cu²⁺, Zn²⁺) | Chelation-enhanced fluorescence (CHEF) or Photoinduced electron transfer (PET) |

| 2-Hydroxy-1-naphthaldehyde | Al³⁺, Cr³⁺ | Excited-state intramolecular proton transfer (ESIPT) |

| 9-Anthraldehyde | Heavy metal ions (e.g., Hg²⁺, Pb²⁺) | Photoinduced electron transfer (PET) |

Mechanisms of Analyte Recognition and Signal Transduction (e.g., Photoinduced Electron Transfer, Tautomerization)

The functional versatility of this compound lends itself to the design of sophisticated chemosensors, where analyte recognition is translated into a measurable signal. Two prominent mechanisms underpinning such sensory systems are Photoinduced Electron Transfer (PET) and tautomerization.

Photoinduced Electron Transfer (PET) is a powerful principle for designing fluorescent sensors. almacgroup.comrsc.org These sensors typically follow a 'fluorophore-spacer-receptor' design. almacgroup.com In this model, the aniline moiety of a derivative like this compound can serve as the receptor and electron donor. In the absence of an analyte, the lone pair of electrons on the aniline's nitrogen atom can quench the fluorescence of a nearby fluorophore upon excitation. This occurs through an electron transfer from the highest occupied molecular orbital (HOMO) of the aniline receptor to the HOMO of the photo-excited fluorophore. almacgroup.com

When the target analyte binds to the receptor (the aniline or amino group), the oxidation potential of the receptor increases, making the electron transfer process energetically unfavorable. semanticscholar.org This blockage of the PET process "switches on" the fluorescence, generating a clear optical signal. almacgroup.com The efficiency of this process is governed by the energetic disposition of the frontier orbitals of the fluorophore and the receptor. almacgroup.com Systematic studies on various aniline derivatives have confirmed their role as effective electron donors in PET processes with luminescence quenching of acceptors like graphene quantum dots being a key indicator. nih.gov

Tautomerization involves the migration of a proton, leading to a constitutional isomerism between two structures, such as the enol-imine and keto-amine forms in certain aniline derivatives. rsc.org This isomeric shift can be influenced by the presence of an analyte, leading to a change in the molecule's electronic and photophysical properties, such as a shift in absorption or emission spectra. For instance, studies on N-salicylidene-p-X-aniline compounds demonstrate this tautomeric equilibrium. rsc.org While direct studies on this compound are not prevalent, its amino groups could participate in similar proton transfer equilibria, especially when incorporated into larger Schiff base-type structures, forming the basis for colorimetric or fluorescent sensing. The equilibrium can be sensitive to factors like solvent polarity and the electronic nature of substituents. rsc.org

| Sensing Mechanism | Description | Role of Aniline Moiety | Signal Output |

| Photoinduced Electron Transfer (PET) | An electron is transferred from a receptor to a photo-excited fluorophore, quenching fluorescence. Analyte binding to the receptor blocks this transfer. | Acts as the electron-donating receptor. Its electron-donating ability is modulated by analyte binding. | Fluorescence "off" to "on" switching. |

| Tautomerization | Analyte-induced shift in the equilibrium between two isomers (e.g., enol-imine ⇌ keto-amine) with different photophysical properties. | Can participate in proton transfer and form part of the tautomeric system (e.g., in Schiff bases). | Change in color (colorimetric) or fluorescence spectrum. |

Applications in Gas Sensing (e.g., Humidity, Ammonia (B1221849), CO2)

Aniline derivatives are foundational monomers for conducting polymers, most notably polyaniline (PANI), which are extensively used in chemical sensors. nih.gov Films derived from polymers of substituted anilines have shown high sensitivity to analytes like moisture and ammonia. nih.gov The sensing mechanism relies on the interaction of the gas molecules with the polymer backbone, which alters the material's electrical properties.

Ammonia (NH₃) Sensing: Polyaniline and its composites are highly effective for ammonia detection at room temperature. mdpi.comrsc.org The sensing mechanism involves the interaction of basic NH₃ molecules with the acidic protons on the PANI backbone. This interaction (protonation/deprotonation) changes the polymer's doping level, leading to a measurable change in resistance. Composites, such as those made with SnO₂, can form p-n heterojunctions that enhance sensitivity and selectivity towards NH₃. mdpi.com A sensor based on a D-SnO₂@PANI composite showed a response to 100 ppm NH₃ that was 5.1 times higher than that of a pristine PANI sensor. mdpi.com

Humidity Sensing: The presence of amine and ether groups in a polymer derived from this compound would likely enhance its hydrophilicity, making it a candidate for humidity sensing. Water molecules can be adsorbed onto the polymer surface, causing changes in conductivity or capacitance. The interaction between water and residual nitrate (B79036) groups on some sensor surfaces can influence the sensing of other gases like ammonia, sometimes leading to an inversion of the sensor signal at low temperatures. mdpi.com

Carbon Dioxide (CO₂) Sensing: For CO₂ detection, aniline-derived polymers can be blended with other polymers that have a high affinity for CO₂. For example, blends of poly(ethylene oxide) (PEO) and poly(ethyleneimine) (PEI) have been used as resonant mass sensors for CO₂. nih.gov The CO₂ molecules interact with the amine groups in the PEI component, and the presence of hydrophilic PEO can enhance sensitivity, particularly at elevated humidity. nih.gov A polymer based on this compound, containing both amine and ether functionalities, could potentially offer a suitable matrix for CO₂ sensing.

| Analyte | Sensing Material Platform | Typical Sensing Mechanism |

| Ammonia (NH₃) | Polyaniline (PANI) and its composites (e.g., with SnO₂) | Modulation of polymer doping state via acid-base interaction with NH₃, causing a change in electrical resistance. mdpi.com |

| Humidity (H₂O) | Hydrophilic polymers derived from aniline derivatives | Adsorption of water molecules leading to changes in conductivity or capacitance. nih.gov |

| Carbon Dioxide (CO₂) | Polymer blends (e.g., Polyaniline derivative with PEI/PEO) | Reversible chemical interaction between acidic CO₂ and basic amine groups in the polymer matrix. nih.gov |

Chemical Probes and Building Blocks in Advanced Organic Synthesis

Synthesis of Complex Organic Scaffolds and Frameworks

Aniline and its derivatives are fundamental building blocks in organic synthesis due to the versatile reactivity of the aromatic amine group. researchgate.net The compound this compound possesses two distinct amine functionalities—a primary aromatic amine and a primary aliphatic amine—along with an ether linkage, making it a highly valuable synthon for constructing complex organic scaffolds.

The aromatic amine can undergo a wide range of transformations, including diazotization for subsequent coupling reactions, N-alkylation, N-acylation, and participation in transition metal-catalyzed cross-coupling reactions. organic-chemistry.org For instance, aniline scaffolds are used in palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations to forge new carbon-carbon and carbon-nitrogen bonds, respectively. organic-chemistry.org The aliphatic amine on the side chain offers a separate reaction site for forming amide bonds, imines, or for use as a nucleophile in substitution reactions. This dual reactivity allows for the stepwise or orthogonal synthesis of complex, multifunctional molecules. Furthermore, aniline derivatives can be polymerized to create novel functional polymers with tailored electronic and morphological properties. nih.goveurekaselect.com

Intermediates for Dyes and Functional Colorants

The dye industry was historically built upon aniline and its derivatives, leading to the class of "aniline dyes". wordpress.com These compounds serve as crucial dye intermediates, which are aromatic compounds that act as building blocks for the synthesis of more complex dye molecules. wordpress.comhztya.com

The primary aromatic amine of this compound is the key functional group for its use as a dye intermediate. This group can be readily converted into a diazonium salt under acidic conditions with sodium nitrite. The resulting diazonium salt is a potent electrophile that can react with electron-rich coupling components (such as phenols, naphthols, or other anilines) to form highly colored azo dyes. wordpress.com This diazotization-coupling sequence is one of the most important transformations in the synthesis of colorants. hccolours.com The ethoxyamine side chain of this compound can also influence the properties of the final dye, such as its solubility, color fastness, and ability to chelate with metal ions to form metal-complex dyes. hccolours.com

Components in Buffer Solutions and Solvents for Specific Chemical Processes

The presence of two basic amino groups gives this compound the properties necessary to function as a component in buffer solutions. The aromatic and aliphatic amines will have distinct pKa values, allowing the molecule to potentially buffer pH across different ranges. By accepting protons in acidic solutions, it can form a conjugate acid, establishing a buffer system that resists changes in pH.

As a solvent, aniline itself is used occasionally in laboratory settings, particularly for processes involving electrophilic reagents. wordpress.com The utility of aniline derivatives as solvents is explored in specific contexts, such as in studies of electrochemical oxidation where reactions are carried out in solvent mixtures containing varying compositions of an acid and water. researchgate.net The dual polarity of this compound, with its aromatic ring and more polar aminoethoxy side chain, suggests it could act as a specialized solvent for processes requiring the dissolution of both polar and non-polar reagents.

Emerging Research Directions and Future Outlook

Development of Sustainable Synthetic Routes and Methodologies

The chemical industry's shift towards green chemistry has spurred the development of environmentally benign synthetic routes for aniline (B41778) derivatives. rsc.orgacs.org Traditional methods for synthesizing substituted anilines can be cumbersome and hazardous. nih.gov Consequently, research is increasingly focused on sustainable and efficient alternatives.

One promising avenue is the use of organocatalytic and environmentally friendly approaches for the selective oxidation of substituted anilines. rsc.org Additionally, novel methods for generating substituted anilines from readily available precursors like benzyl (B1604629) azides under green chemistry protocols are being explored. chemrxiv.org These approaches are often inexpensive, simple, fast, and efficient at room temperature, making them scalable for industrial applications. nih.govchemrxiv.org The development of chemoenzymatic processes also presents a sustainable pathway for producing aniline-derived compounds. rsc.org

Future research in this area will likely focus on one-pot syntheses and multicomponent reactions that enhance step economy and align with green chemistry principles. acs.orgmdpi.com For 2-(2-Aminoethoxy)aniline, this could involve the development of catalytic systems that allow for its direct and selective synthesis from simple, bio-based starting materials, thereby minimizing waste and energy consumption.

Table 1: Comparison of Synthetic Methodologies for Substituted Anilines

| Methodology | Advantages | Disadvantages | Relevance to this compound |

| Traditional Synthesis | Established and well-understood | Often involves hazardous reagents and harsh conditions | Current primary route, but with environmental drawbacks |

| Organocatalytic Oxidation | Environmentally friendly, selective | May require specific catalysts and optimization | Potential for a greener synthesis of the aniline core rsc.org |

| Green Synthesis from Benzyl Azides | Inexpensive, fast, room temperature | Substrate-specific (requires ortho/para electron-withdrawing groups) | Applicable to derivatives, showcasing novel green routes chemrxiv.org |

| Chemoenzymatic Processes | Sustainable, catalytic | May have limitations in substrate scope and reaction conditions | A promising future direction for bio-based synthesis rsc.org |

| One-Pot Multicomponent Reactions | High step economy, efficient | Can be complex to optimize | Ideal for creating functionalized derivatives in a sustainable manner acs.orgmdpi.com |

Advanced Spectroscopic Probes for Real-Time Mechanistic Studies

A deeper understanding of the reaction mechanisms involved in the polymerization and functionalization of this compound is crucial for designing materials with desired properties. Advanced spectroscopic techniques are being employed for in-situ and real-time monitoring of these processes.

In-situ Fourier Transform Infrared (FTIR) spectroscopy and Attenuated Total Reflection (ATR)-FTIR are powerful tools for studying the chemical oxidation of aniline and identifying the molecular structures of reaction products as they form. mdpi.com These techniques allow for the detailed tracking of kinetic and mechanistic aspects of polymerization. mdpi.com Furthermore, the combination of electrochemistry with mass spectrometry provides a simple and effective way to monitor the polymer chain growth of aniline in real-time, enabling the capture of short-lived radical cations and soluble oligomers. acs.org

Future research will likely involve the application of these and other advanced spectroscopic methods, such as in-situ Raman spectroelectrochemistry, to gain a more comprehensive understanding of the reaction pathways of this compound. acs.org This knowledge will be instrumental in controlling the polymer's structure, molecular weight, and ultimately, its functional properties.

Table 2: Spectroscopic Techniques for Mechanistic Studies of Aniline Polymerization

| Spectroscopic Technique | Information Gained | Advantages |

| In-situ FTIR/ATR-FTIR | Real-time molecular structure of products, reaction kinetics | Provides detailed chemical information during the reaction mdpi.com |

| Electrochemistry-Mass Spectrometry (EC-MS) | In-situ monitoring of polymer chain growth, detection of intermediates | Allows for the capture of transient species acs.org |

| In-situ Raman Spectroelectrochemistry | Elucidation of electrocatalytic reaction mechanisms | Compatible with electrolytes, provides high-resolution spectral data acs.org |

| UV-Vis Spectroscopy | Characterization of the electronic states of polymers | Useful for identifying the formation of different oxidation states |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural confirmation of monomers and polymers | Provides unambiguous structural information rsc.orgnih.gov |

Novel Architectures for High-Performance Sensing Materials

The unique properties of polyaniline and its derivatives make them excellent candidates for the development of chemical sensors. rsc.org Research in this area is focused on creating novel sensor architectures with enhanced sensitivity, selectivity, and stability.

The concept of nanoarchitectonics, which involves the manipulation of materials at the atomic and molecular level, is being used to create sensing systems with hierarchically micro- and mesoporous structures. mdpi.com This approach enhances the surface area-to-volume ratio, leading to improved sensor sensitivity. mdpi.com Furthermore, the incorporation of nanoparticles into polyaniline-based composites can significantly improve the performance of electrochemical sensors and biosensors, leading to lower detection limits and wider linear ranges. nih.gov

For this compound, the ether linkage and amino groups provide opportunities for specific interactions with target analytes. Future research will likely explore the development of sensors based on polymers and copolymers of this compound for the detection of various chemical and biological species. rsc.org The design of thin polymer films for use in chemical sensors is a particularly promising direction. rsc.org

Table 3: Architectures for Aniline-Based Sensing Materials

| Sensor Architecture | Key Features | Potential Applications |

| Nanoarchitectonics-based Sensors | Hierarchical porous structures, high surface area | Highly sensitive detection of gases and volatile organic compounds mdpi.com |

| Polyaniline-Nanoparticle Composites | Improved conductivity, large surface area for biomolecule immobilization | Clinical diagnostics, food quality control, environmental monitoring nih.gov |

| Thin Polymer Films | Solution processability, ease of fabrication | Chemical sensors for moisture and ammonia (B1221849) rsc.org |

| Electrochemical Biosensors | Specific recognition of biological molecules | Detection of DNA, enzymes, and antigens uw.edu.plmdpi.com |

Integration into Multifunctional Advanced Materials

The versatility of this compound allows for its integration into a wide range of multifunctional advanced materials. Its ability to form conductive and electroactive polymers opens up applications in areas such as corrosion protection and electronics.

Polyaniline and its derivatives have been extensively studied for their anti-corrosion properties. alexu.edu.eg The development of nanocomposites, for instance by incorporating clay or other nanomaterials into a polyaniline matrix, can synergistically enhance both the gas barrier properties and the redox catalytic capability, leading to highly effective anti-corrosion coatings. researchgate.net The synthesis of soluble and processable aniline oligomers and their incorporation into polymer backbones, such as in electroactive polyimides, is another strategy to overcome the processing limitations of polyaniline while retaining its desirable properties. researchgate.net

Future research will likely focus on the synthesis of novel copolymers and composites of this compound to create materials with a unique combination of properties. For example, the development of multifunctional coatings that offer not only corrosion resistance but also self-healing or sensing capabilities is a promising area of investigation. specificpolymers.com The incorporation of this compound into advanced composite materials for aerospace and other high-performance applications is also an emerging field. wiley.combohrium.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.